molecular formula C19H19FN2O3S B2946956 N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine CAS No. 823828-31-5

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

Cat. No.: B2946956
CAS No.: 823828-31-5
M. Wt: 374.43
InChI Key: MKMREVWLOUHCOC-UHFFFAOYSA-N
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Description

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a complex organic compound that features a combination of butyl, fluorophenyl, sulfonyl, and phenyloxazolamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonyl oxoacetimides, while substitution reactions can introduce different functional groups into the compound .

Mechanism of Action

The mechanism of action of N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-butyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(22-17(25-18)14-7-5-4-6-8-14)26(23,24)16-11-9-15(20)10-12-16/h4-12,21H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMREVWLOUHCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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